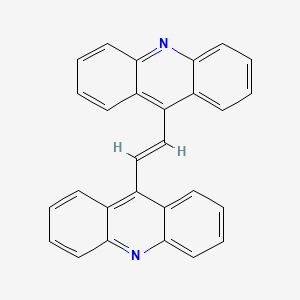

1,2-Di(acridin-9-yl)ethene

Description

Structure

3D Structure

Properties

CAS No. |

22270-95-7 |

|---|---|

Molecular Formula |

C28H18N2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

9-[(E)-2-acridin-9-ylethenyl]acridine |

InChI |

InChI=1S/C28H18N2/c1-5-13-25-21(9-1)19(22-10-2-6-14-26(22)29-25)17-18-20-23-11-3-7-15-27(23)30-28-16-8-4-12-24(20)28/h1-18H/b18-17+ |

InChI Key |

HPHSXUJDNGYBHI-ISLYRVAYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=C5C=CC=CC5=NC6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 1,2 Di Acridin 9 Yl Ethene

Retrosynthetic Strategies for Bis-Acridinyl Ethene Formation

Retrosynthetic analysis of 1,2-di(acridin-9-yl)ethene reveals several plausible disconnection points, primarily at the central ethene linkage. The most common strategies involve the formation of the double bond through olefination reactions or reductive couplings of C-9 functionalized acridine (B1665455) precursors.

A primary disconnection across the double bond suggests a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination . This approach involves the reaction of an acridine-9-carboxaldehyde with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from a 9-methylacridine (B196024) precursor.

Another significant retrosynthetic approach is the reductive coupling of two molecules of acridine-9-carboxaldehyde . This strategy, often accomplished via a McMurry reaction, offers a direct route to the symmetrical ethene from a common precursor.

Cross-coupling reactions also present a viable retrosynthetic pathway. For instance, the ethene bridge can be constructed by the coupling of a 9-vinylacridine (B12955743) derivative with a 9-haloacridine, suggesting a Suzuki-Miyaura or Stille cross-coupling approach. Alternatively, a C2-synthon, such as a 1,2-dihaloethene, could be coupled with two equivalents of a 9-metalloacridine species.

Direct Carbon-Carbon Coupling Reactions for Ethene Linkage Construction

The formation of the ethene bridge is a critical step in the synthesis of this compound. Several classical and modern carbon-carbon bond-forming reactions can be employed for this purpose.

Horner-Wadsworth-Emmons and Wittig Approaches

The Wittig reaction and its HWE modification are powerful tools for alkene synthesis. wikipedia.orgbris.ac.uk In the context of this compound, these reactions would involve the coupling of two key acridine-based synthons.

The general scheme for a Wittig reaction would involve the preparation of an (acridin-9-ylmethyl)triphenylphosphonium salt from 9-(halomethyl)acridine. This salt is then deprotonated with a strong base to form the corresponding phosphonium ylide. The ylide then reacts with acridine-9-carboxaldehyde to yield this compound and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. bris.ac.uk

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative that often provides better yields and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct. wikipedia.orgprepchem.com This approach requires the synthesis of a diethyl (acridin-9-ylmethyl)phosphonate. This phosphonate is then deprotonated with a base to generate a stabilized carbanion, which subsequently reacts with acridine-9-carboxaldehyde. A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgprepchem.com

Table 1: Key Reagents for Wittig and HWE Synthesis of this compound

| Reaction | Acridine Precursor 1 | Acridine Precursor 2 |

| Wittig | Acridine-9-carboxaldehyde | (Acridin-9-ylmethyl)triphenylphosphonium halide |

| HWE | Acridine-9-carboxaldehyde | Diethyl (acridin-9-ylmethyl)phosphonate |

Note: The synthesis of these precursors, such as 9-methylacridine prepchem.comresearchgate.netchemicalbook.comchemicalbook.comchemsynthesis.com and acridine-9-carboxaldehyde, is a prerequisite for these olefination strategies.

A related approach is the McMurry reaction , which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride. researchgate.netnih.govwikipedia.orgorganic-chemistry.org The intermolecular coupling of two molecules of acridine-9-carboxaldehyde under McMurry conditions would directly yield this compound. This method is particularly useful for the synthesis of symmetrical and sterically hindered alkenes. nih.govwikipedia.org

Suzuki-Miyaura and Stille Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the construction of the ethene linkage, although their application to the direct formation of the ethene bridge in this compound is less commonly reported than olefination methods.

The Suzuki-Miyaura coupling would theoretically involve the reaction of a 9-vinylacridine with a 9-haloacridine or acridine-9-boronic acid derivative. However, the synthesis and stability of 9-vinylacridine and acridine-9-boronic acid can be challenging.

The Stille cross-coupling reaction offers another potential route, involving the reaction of an organotin reagent with an organic halide. wikipedia.orgchemicalbook.com A possible strategy would be the coupling of a 9-(tributylstannyl)acridine with a 1,2-dihaloethene, or the self-coupling of a 9-(1-halovinyl)acridine derivative. The toxicity of organotin compounds is a significant drawback of this methodology.

Nucleophilic Substitution Reactions at the Acridine C-9 Position

The C-9 position of the acridine ring is highly susceptible to nucleophilic attack, a characteristic that can be exploited in the synthesis of precursors for the ethene-forming reactions. For instance, the synthesis of 9-methylacridine, a key precursor for Wittig and HWE reagents, can be achieved through reactions that ultimately functionalize the C-9 position. The Bernthsen acridine synthesis, involving the condensation of diphenylamine (B1679370) with a carboxylic acid (in this case, acetic acid) in the presence of zinc chloride, directly installs the methyl group at the 9-position. prepchem.com

Furthermore, the preparation of (acridin-9-ylmethyl)triphenylphosphonium halides for the Wittig reaction involves the nucleophilic substitution of a halogen on a 9-(halomethyl)acridine with triphenylphosphine. Similarly, the synthesis of diethyl (acridin-9-ylmethyl)phosphonate for the HWE reaction is typically achieved via an Arbuzov reaction, where a 9-(halomethyl)acridine is treated with triethyl phosphite.

Photochemical Synthesis and Interconversion Routes

Photochemical methods can be employed for both the synthesis and the isomerization of this compound. The acridine moiety, being a large aromatic system, imparts interesting photochemical properties to the molecule.

While direct photochemical synthesis of the ethene bridge is not a common strategy, photochemical reactions are highly relevant for the interconversion of its stereoisomers. Diarylethenes are well-known to undergo cis-trans photoisomerization. mdpi.com Irradiation of a solution of this compound with light of an appropriate wavelength can lead to a photostationary state, a mixture of the (E) and (Z) isomers. The ratio of the isomers in the photostationary state depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes. For many diarylethenes, UV irradiation favors the formation of the cis isomer from the trans isomer. mdpi.comd-nb.info

Additionally, diarylethenes containing large aromatic nuclei, such as anthracene, can undergo photocyclization reactions upon irradiation, leading to the formation of cyclobutane (B1203170) derivatives or other polycyclic aromatic hydrocarbons. bris.ac.uk It is conceivable that this compound could undergo a [2+2] photocycloaddition to form a corresponding cyclobutane derivative under specific conditions.

Synthetic Routes to Stereoisomers of this compound (E/Z)

The synthesis of specific stereoisomers of this compound requires careful selection of the synthetic methodology.

As previously mentioned, the Horner-Wadsworth-Emmons reaction generally provides a high degree of stereoselectivity for the (E)-isomer . wikipedia.orgprepchem.com The use of stabilized phosphonate carbanions allows for equilibration of the intermediates to favor the thermodynamically more stable trans-alkene. Therefore, reacting acridine-9-carboxaldehyde with diethyl (acridin-9-ylmethyl)phosphonate is a promising route for the stereoselective synthesis of (E)-1,2-di(acridin-9-yl)ethene.

Conversely, the Wittig reaction with non-stabilized or semi-stabilized ylides often favors the formation of the (Z)-isomer , particularly under salt-free conditions. bris.ac.uk Thus, the reaction of acridine-9-carboxaldehyde with the ylide generated from (acridin-9-ylmethyl)triphenylphosphonium halide could potentially yield the (Z)-isomer as the major product. The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the (E)-alkene from non-stabilized ylides.

Table 2: Stereoselective Synthesis Strategies for this compound Isomers

| Isomer | Preferred Synthetic Method | Key Features |

| (E) | Horner-Wadsworth-Emmons Reaction | Utilizes stabilized phosphonate carbanions, leading to the thermodynamically favored trans product. |

| (Z) | Wittig Reaction (with non-stabilized ylide) | Often favors the kinetically controlled cis product, especially under salt-free conditions. |

Once a mixture of isomers is obtained, or if a specific isomer is synthesized, photochemical isomerization can be used to interconvert them, as described in the previous section. mdpi.comd-nb.info Selective irradiation at a wavelength absorbed by one isomer can enrich the mixture in the other isomer until a photostationary state is reached. Subsequent separation of the isomers can then be performed using chromatographic techniques.

Controlled Functionalization of this compound Derivatives

The strategic derivatization of this compound is a key area of research for modulating its physicochemical and electronic properties. Controlled functionalization allows for the fine-tuning of this scaffold for various applications by introducing specific substituents on the acridine rings or by modifying the central ethene bridge. These modifications can influence the molecule's conformation, solubility, and electronic behavior, thereby enabling the rational design of materials with desired characteristics.

Regioselective Introduction of Substituents on the Acridine Rings

The introduction of substituents onto the acridine rings of this compound requires a deep understanding of the reactivity of the acridine nucleus. The electronic properties of the acridine system, characterized by its aromaticity and the presence of the nitrogen heteroatom, dictate the regioselectivity of substitution reactions. In the parent acridine molecule, electrophilic substitution reactions, such as nitration or halogenation, are known to preferentially occur at the 2- and 7-positions of the outer benzene (B151609) rings. This is due to the directing effect of the fused aromatic system.

Conversely, nucleophilic substitution is highly favored at the 9-position, which is electron-deficient due to the influence of the adjacent nitrogen atom. However, in the case of this compound, the 9-positions are already occupied by the ethene bridge, thus precluding direct nucleophilic substitution at this site. Therefore, functionalization of the acridine rings in this molecule primarily relies on electrophilic substitution or on the derivatization of pre-functionalized acridine precursors prior to the construction of the ethene bridge.

The presence of the bulky ethene bridge at the 9-position can be expected to exert a significant steric influence on the accessibility of the peri-positions (1, 8, 1', and 8'). This steric hindrance may further direct incoming electrophiles to the less hindered positions of the outer rings. The electronic nature of the ethene bridge, being part of a larger conjugated system, will also modulate the electron density distribution across the acridine rings, potentially influencing the rate and regioselectivity of electrophilic attack.

While specific experimental data on the regioselective functionalization of this compound is not extensively documented in publicly available literature, the expected outcomes of common electrophilic substitution reactions can be predicted based on the known reactivity of acridine derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Acridine Rings of this compound

| Reaction Type | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro and 2,7-dinitro derivatives | Electrophilic attack favored at the electronically activated 2- and 7-positions of the acridine rings. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Halo and 2,7-dihalo derivatives | Similar to nitration, halogenation is expected to occur at the most electron-rich positions of the outer rings. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl and 2,7-diacyl derivatives | The bulky nature of the acylating agent may enhance selectivity for the less sterically hindered positions. |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfonic acid and 2,7-disulfonic acid derivatives | Sulfonation is also anticipated to follow the general pattern of electrophilic substitution on the acridine core. |

Modification of the Ethene Bridge for Tunable Reactivity

Cycloaddition Reactions:

The ethene bridge can participate in cycloaddition reactions, which are valuable for constructing more complex molecular architectures. For instance, [2+2] cycloadditions, often photochemically induced, could lead to the formation of a cyclobutane ring, effectively linking the two acridine units in a more rigid fashion. This modification would significantly alter the geometry and conjugation of the molecule. An analogous reaction has been reported for the solid-state [2+2] cycloaddition of trans-1,2-bis(2-pyridyl)ethylene, a structural relative of this compound.

Diels-Alder or [4+2] cycloaddition reactions are also a possibility, where the ethene bridge acts as a dienophile, reacting with a suitable diene. This would result in the formation of a six-membered ring fused to the ethene bridge, introducing new functional groups and steric bulk.

Oxidation and Reduction:

Oxidation of the ethene bridge can lead to the formation of an epoxide or, under more vigorous conditions, cleavage of the double bond to yield acridin-9-one derivatives. Epoxidation would introduce a reactive three-membered ring, which could be further functionalized through ring-opening reactions.

Table 2: Potential Modifications of the Ethene Bridge in this compound and Their Expected Outcomes

| Reaction Type | Reagents/Conditions | Expected Product | Impact on Molecular Properties |

| [2+2] Cycloaddition | UV light | Cyclobutane derivative | Increased rigidity, altered conjugation and photophysical properties. |

| [4+2] Cycloaddition | Diene (e.g., butadiene) | Cyclohexene derivative | Introduction of a new ring system, increased steric bulk. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide derivative | Introduction of a reactive functional group for further derivatization. |

| Dihydroxylation | OsO₄, KMnO₄ (cold, dilute) | Diol derivative | Introduction of hydroxyl groups, potential for hydrogen bonding. |

| Oxidative Cleavage | O₃; then Zn/H₂O or KMnO₄ (hot, conc.) | Acridin-9-one | Cleavage of the molecule into two acridinone (B8587238) fragments. |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2-Di(acridin-9-yl)ethane | Disruption of conjugation, increased conformational flexibility, blue-shift in absorption/emission. |

These synthetic strategies for the controlled functionalization of this compound derivatives provide a versatile toolbox for the rational design of novel organic materials with tailored properties. While the specific reactivity of this molecule requires further experimental investigation, the principles of acridine and alkene chemistry offer a solid foundation for predicting and developing new synthetic methodologies.

Mechanistic Investigations of Reaction Pathways and Transformations

Kinetics and Thermodynamics of 1,2-Di(acridin-9-yl)ethene Formation Reactions

The synthesis of this compound, a symmetrically substituted alkene, can be conceptually approached through several olefination reactions, with the McMurry and Wittig reactions being prominent examples. The kinetics and thermodynamics of these reactions are highly dependent on the chosen synthetic route.

The Wittig reaction , another cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound. For this compound, this could involve the reaction of acridin-9-ylmethyl)triphenylphosphonium salt with 9-acridinecarboxaldehyde. The reaction proceeds through a betaine (B1666868) or, more commonly accepted under salt-free conditions, directly to an oxaphosphetane intermediate. The decomposition of the oxaphosphetane to the alkene and triphenylphosphine (B44618) oxide is the final, irreversible step. The high stability of the P=O bond in triphenylphosphine oxide provides a strong thermodynamic driving force for the reaction. The kinetics of the Wittig reaction can be influenced by the nature of the ylide; for non-stabilized ylides, the reaction is typically fast.

Table 1: Comparison of Potential Formation Reactions for this compound

| Reaction | Precursors | Key Intermediate | Thermodynamic Driving Force | Kinetic Considerations |

|---|---|---|---|---|

| McMurry Reaction | 9-Acridinecarboxaldehyde | Pinacolate-titanium complex | Formation of stable Ti-O bonds | Often requires high temperatures, indicating a high activation barrier. |

| Wittig Reaction | (Acridin-9-ylmethyl)triphenylphosphonium salt and 9-Acridinecarboxaldehyde | Oxaphosphetane | Formation of a stable P=O bond | Generally proceeds under milder conditions; stereoselectivity depends on ylide stability. |

Elucidation of Intermediates and Transition States in Synthetic Processes

The intermediates and transition states in the synthesis of this compound are dictated by the reaction mechanism.

In the McMurry reaction , the initial step involves the single-electron transfer from the low-valent titanium species to the carbonyl groups of two 9-acridinecarboxaldehyde molecules, forming ketyl radicals. These radicals then dimerize on the surface of the titanium particle to form a pinacolate dianion, which is stabilized by coordination to titanium. The key intermediate is this titanium-pinacolate complex. The subsequent deoxygenation step to form the alkene likely proceeds through further redox reactions involving the titanium species, although the precise nature of the transition state is complex and not fully elucidated.

For the Wittig reaction , under lithium-salt-free conditions, the reaction is believed to proceed via a concerted [2+2] cycloaddition mechanism. The transition state for this cycloaddition leads directly to the formation of an oxaphosphetane intermediate. The geometry of this transition state, which is influenced by steric interactions between the bulky acridinyl groups and the phenyl groups on the phosphorus atom, determines the stereochemistry of the resulting alkene. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide occurs via a syn-elimination pathway.

Photochemical Reaction Mechanisms of this compound

Like other diarylethenes, this compound is expected to exhibit interesting photochemical properties, primarily photoisomerization.

The E (trans) and Z (cis) isomers of this compound can be interconverted by irradiation with light of an appropriate wavelength. Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). In the excited state, the potential energy surface has a minimum at a geometry where the two acridinyl groups are twisted relative to each other, often referred to as the perpendicular state. From this perpendicular state, the molecule can decay back to the ground state, partitioning between the E and Z isomers.

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product. For many diarylethenes, the quantum yields for E→Z and Z→E isomerization are less than 1, indicating that other deactivation pathways, such as fluorescence and non-radiative decay to the starting isomer, are competitive processes. The specific quantum yields for this compound would depend on the lifetimes of the excited states and the energy barriers on the excited-state potential energy surface.

Table 2: Expected Quantum Yields for Photoisomerization of Diarylethenes

| Process | Typical Quantum Yield (Φ) Range | Influencing Factors |

|---|---|---|

| E → Z Isomerization | 0.1 - 0.5 | Excited state lifetime, steric hindrance, solvent viscosity. |

| Z → E Isomerization | 0.1 - 0.5 | Excited state lifetime, steric hindrance, solvent viscosity. |

Note: These are typical ranges for diarylethenes and specific values for this compound would require experimental determination.

While E/Z isomerization is a common photochemical pathway for stilbene-like molecules, photocycloaddition or photodimerization to form a cyclobutane (B1203170) derivative is also a possibility, particularly in the solid state or in concentrated solutions. This [2+2] photocycloaddition would involve the reaction of an excited-state molecule with a ground-state molecule. The feasibility of this reaction depends on the relative orientation and proximity of the two reacting molecules. In solution, this process is often less efficient than photoisomerization due to the entropic cost of bringing two molecules together in the correct orientation. In the crystalline state, however, if the molecules are packed in a suitable arrangement (e.g., parallel and within a certain distance), photodimerization can proceed with high efficiency. The mechanism would involve the formation of a diradical intermediate which then collapses to form the cyclobutane ring.

Redox Chemistry and Electron Transfer Mechanisms

The acridine (B1665455) moiety is known to be redox-active. The redox chemistry of this compound is expected to be influenced by the extended π-conjugation through the ethene bridge, which connects the two acridine units.

By analogy with other acridine derivatives, this compound is expected to undergo both oxidation and reduction processes. Oxidation would involve the removal of electrons from the highest occupied molecular orbital (HOMO), which is likely to be delocalized over the entire π-system. Reduction would involve the addition of electrons to the lowest unoccupied molecular orbital (LUMO). These redox processes can be studied using techniques like cyclic voltammetry to determine the redox potentials.

Electron transfer can also be initiated photochemically. Upon photoexcitation, the molecule becomes both a better oxidizing agent and a better reducing agent. Photoinduced electron transfer (PET) can occur if a suitable electron donor or acceptor is present. For example, in the presence of an electron acceptor, the excited this compound could donate an electron to form a radical cation. Conversely, in the presence of an electron donor, it could accept an electron to form a radical anion. The rates of these electron transfer processes would be governed by the driving force (related to the redox potentials of the donor and acceptor) and the reorganization energy of the system.

Table 3: Predicted Redox Properties of this compound

| Process | Expected Product | Key Factors |

|---|---|---|

| Electrochemical Oxidation | Radical cation / Dication | HOMO energy level, solvent, supporting electrolyte. |

| Electrochemical Reduction | Radical anion / Dianion | LUMO energy level, solvent, supporting electrolyte. |

| Photoinduced Electron Transfer (with acceptor) | Radical cation | Excited state energy, redox potential of acceptor. |

| Photoinduced Electron Transfer (with donor) | Radical anion | Excited state energy, redox potential of donor. |

Influence of Molecular Structure on Reaction Selectivity and Efficiency

The molecular structure of this compound, characterized by the large, planar, and rigid acridine units, has a profound influence on its reactivity.

In synthetic reactions , the steric bulk of the acridinyl groups can hinder the approach of reagents, potentially lowering reaction rates. For instance, in the Wittig reaction, the steric hindrance would play a crucial role in determining the E/Z selectivity of the product. The electronic properties of the acridine rings, being electron-rich aromatic systems, also influence the reactivity of the adjacent ethene bridge.

In photochemical reactions , the rigidity of the acridine units can influence the excited-state dynamics. The large size of the substituents can restrict the torsional motion required for E/Z isomerization, potentially affecting the quantum yield. Furthermore, the extended π-system of the acridine moieties leads to strong absorption in the UV-visible region, which is a prerequisite for efficient photochemical reactions. The planarity of the acridine rings also promotes π-stacking interactions, which could favor photodimerization in the solid state or at high concentrations. The substitution pattern on the acridine rings, if modified, would be expected to tune the absorption spectra and redox potentials, thereby influencing the selectivity and efficiency of photochemical and electron transfer reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Conjugation Effects and Molecular Symmetry

The structure of 1,2-Di(acridin-9-yl)ethene, featuring two large, planar acridine (B1665455) units linked by an ethene bridge, suggests a highly conjugated π-electron system. The extent of this conjugation would significantly influence the molecule's electronic and photophysical properties. Analysis of this system would involve a combination of spectroscopic techniques and computational modeling.

The molecular symmetry of this compound, particularly whether it exists in the cis or trans configuration, would profoundly impact its spectroscopic signature. The trans isomer would likely possess a center of inversion, leading to different selection rules for vibrational spectroscopy (infrared and Raman) compared to the cis isomer. For instance, in a centrosymmetric molecule, vibrations that are Raman active are infrared inactive, and vice versa (the rule of mutual exclusion).

Computational methods, such as Density Functional Theory (DFT), would be invaluable in predicting the optimized geometry, molecular orbital distributions (HOMO and LUMO), and the theoretical vibrational and electronic spectra. These calculations would provide insights into the degree of planarization or torsion between the acridine units and the ethene linker, which is a critical factor in determining the effective conjugation length.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a compound. For this compound (C₂₈H₁₈N₂), HRMS would provide a highly accurate mass measurement, allowing for the determination of its molecular formula with a high degree of confidence. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The precise mass-to-charge ratio (m/z) obtained from HRMS would be compared to the theoretical exact mass calculated from the isotopic masses of carbon, hydrogen, and nitrogen.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Abundance (%) | Atomic Mass (Da) |

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.985 | 1.007825 |

| ²H | 0.015 | 2.014102 | |

| Nitrogen | ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 |

This table presents the necessary data for calculating the theoretical exact mass of the compound.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure, Conformation, and Packing

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide a wealth of information. This technique would unequivocally establish the molecular structure, including bond lengths, bond angles, and torsional angles. It would confirm the connectivity of the atoms and reveal the stereochemistry of the ethene linker (cis or trans).

Furthermore, the analysis would elucidate the conformation of the molecule in the solid state, detailing the planarity of the acridine rings and any twisting relative to the ethene bridge. Crucially, it would also reveal the supramolecular assembly through intermolecular interactions such as π-π stacking, C-H···π interactions, and van der Waals forces, which govern the crystal packing.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful tool for the analysis of polycrystalline materials. A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint for its crystalline phase. This pattern could be used for routine identification and to assess the bulk purity of the sample. The presence of sharp peaks would indicate a crystalline material, while broad features might suggest an amorphous component or very small crystallite size. If a single-crystal structure is determined, its theoretical powder pattern can be calculated and compared with the experimental PXRD data to confirm the phase identity of the bulk material.

Electronic Absorption and Emission Spectroscopies (Methodological and Interpretative Aspects)

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopies are fundamental for probing the electronic transitions within a molecule. For a highly conjugated system like this compound, these spectra are expected to be rich in information. The absorption spectrum would likely show intense π-π* transitions. The position, intensity, and vibrational fine structure of these bands would be sensitive to the extent of conjugation and the molecular geometry.

Fluorescence spectroscopy would provide information about the excited state properties. The emission wavelength, quantum yield, and lifetime are key parameters that would characterize the de-excitation pathways of the molecule. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) could indicate a substantial change in geometry upon excitation.

Methodological Approaches to Solvent-Dependent Optical Behavior (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. A systematic study of the UV-Visible absorption and fluorescence spectra of this compound in a series of solvents with varying polarity would be conducted to investigate its solvatochromic behavior.

The methodological approach involves recording spectra in a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, methanol). The shifts in the absorption and emission maxima (λ_max) would be correlated with solvent polarity scales, such as the Reichardt's E_T(30) scale or the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.

A positive solvatochromism (red shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state, which is common for π-π* transitions in conjugated systems. Conversely, a negative solvatochromism (blue shift) would indicate a less polar excited state. The magnitude of the solvatochromic shift provides information about the change in the dipole moment of the molecule upon electronic transition.

Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited-State Dynamics

The excited-state dynamics of a molecule govern its photophysical and photochemical behavior. Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques to probe these ultrafast processes, which occur on timescales ranging from femtoseconds to nanoseconds.

To illustrate the type of data obtained from time-resolved fluorescence studies, the table below presents the fluorescence quantum yields (ΦF) for two common acridine derivatives in ethanol. The quantum yield is a measure of the efficiency of the fluorescence process.

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

| Acridine Orange | Basic Ethanol | 400 | 0.2 |

| Acridine Yellow | Ethanol | 420 | 0.47 |

This data is for representative acridine derivatives and not for this compound.

Transient Absorption Spectroscopy is a pump-probe technique that allows for the observation of excited-state absorption. An initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed pulse (the probe) then measures the absorption of light by the excited molecules. By varying the time delay between the pump and probe pulses, the evolution of the excited state can be monitored. This technique can detect not only the initially populated singlet excited state but also other transient species such as triplet states and radical ions that may be formed through intersystem crossing or other photochemical processes. The analysis of transient absorption spectra provides information on the rates of various photophysical processes, including internal conversion, intersystem crossing, and excited-state relaxation. For a molecule like this compound, transient absorption spectroscopy would be instrumental in elucidating the decay pathways of its excited states and identifying any long-lived transient species that may be involved in its photochemical reactions.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. A non-zero CD signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror image.

For a molecule like this compound, which is itself achiral, the introduction of chiral substituents or the synthesis of inherently chiral derivatives would render them amenable to CD spectroscopy. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the atoms in the molecule, particularly the spatial relationship between the chromophores. In the case of a chiral derivative of this compound, the two acridine units would act as chromophores. The interaction between the transition dipole moments of these chromophores can give rise to characteristic CD signals, known as exciton coupling. The sign and intensity of the exciton-coupled CD signals can provide detailed information about the relative orientation and distance between the acridine moieties, thus allowing for a thorough conformational analysis.

The study of chiral platinum-acridine agents designed for DNA targeting highlights the importance of stereochemistry in the biological activity of acridine derivatives. In these systems, the chirality is introduced in the linker connecting the acridine intercalator to the platinum complex. While not directly measuring the CD spectrum of the acridine chromophore itself, such studies underscore how the introduction of chirality can lead to enantioselective interactions and biological effects.

The table below outlines the key principles of how CD spectroscopy can be applied to the conformational analysis of chiral molecules.

| Spectroscopic Principle | Information Obtained | Relevance to Chiral this compound Derivatives |

| Differential Absorption of Circularly Polarized Light | Presence of chirality in the molecule. | Confirmation of the synthesis of a chiral derivative. |

| Exciton Coupling | Relative orientation and distance between chromophores. | Determination of the conformational preferences of the two acridine units. |

| Solvent and Temperature Dependence of CD Spectra | Conformational flexibility and the presence of different conformers in equilibrium. | Probing the dynamic behavior and conformational landscape of the molecule. |

Through the application of these advanced spectroscopic techniques, a detailed understanding of the photophysical properties and structural dynamics of this compound and its derivatives can be achieved, paving the way for their potential application in various scientific and technological fields.

Photophysical Phenomena and Excited State Dynamics

Non-Radiative Decay Pathways: Intersystem Crossing (ISC) and Internal Conversion (IC) Mechanisms

Internal Conversion (IC): This process involves the isoenergetic transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). IC is often facilitated by conical intersections, which are points on the potential energy surface where two electronic states are degenerate. The rate of internal conversion is highly dependent on the energy gap between the involved electronic states; a smaller energy gap generally leads to a faster IC rate. In some acridine (B1665455) derivatives, suppression of specific molecular motions, for instance by increasing the viscosity of the solvent, can lead to a higher internal conversion yield. researchgate.netecnu.edu.cn For 1,2-Di(acridin-9-yl)ethene, vibrational modes of the ethene bridge and the acridine rings would play a significant role in mediating the IC process.

Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET) within Multi-Chromophoric Systems

As this compound contains two identical acridine chromophores, it can be considered a symmetric multi-chromophoric system. In more complex systems where this unit might be incorporated with other chromophores (donors or acceptors), Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET) would be critical processes.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor chromophore. The efficiency of FRET is strongly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. In a hypothetical system where this compound acts as a donor, its fluorescence spectrum would need to overlap with the absorption spectrum of an acceptor molecule in close proximity for efficient FRET to occur.

Dexter Energy Transfer (DET): DET is a short-range energy transfer mechanism that occurs through electron exchange, requiring wavefunction overlap between the donor and acceptor. edinst.comwikipedia.orglibretexts.org Unlike FRET, DET can facilitate the transfer of triplet state energy. The rate of DET decreases exponentially with the distance between the donor and acceptor. edinst.comlibretexts.org In a multi-chromophoric system containing this compound, DET could be a significant pathway for triplet energy migration, especially if the chromophores are held in close proximity. The key requirements for DET include a spectral overlap between the donor's emission and the acceptor's absorption and the necessity for orbital wavefunction overlap. edinst.com

| Energy Transfer Mechanism | Distance Dependence | Underlying Mechanism | Spin State |

| Förster (FRET) | 1/r⁶ | Dipole-dipole coupling | Singlet-Singlet |

| Dexter (DET) | Exponential decay | Electron exchange | Singlet-Singlet & Triplet-Triplet |

Photoinduced Electron Transfer (PET) Processes and Their Impact on Photophysics

Photoinduced electron transfer (PET) is a process where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. In the context of this compound, one acridine moiety could potentially act as an electron donor and the other as an acceptor, or the entire molecule could interact with an external donor or acceptor.

PET can occur through two primary mechanisms:

Oxidative PET: The excited state of the donor transfers an electron to the ground state of the acceptor.

Reductive PET: The excited state of the acceptor receives an electron from the ground state of the donor. nih.gov

The feasibility of PET is governed by the thermodynamics of the system, specifically the Gibbs free energy change (ΔG_PET), which can be estimated using the Rehm-Weller equation. In covalently linked donor-acceptor systems, PET can be extremely fast, occurring on the picosecond or even femtosecond timescale. nih.gov For a molecule like this compound, the formation of a charge-separated state (Acr⁺-ethene-Acr⁻) upon excitation would be a key feature of a PET process. The solvent polarity plays a crucial role in stabilizing this charge-separated state.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations are fundamental to understanding the electronic structure and spectroscopic properties of 1,2-Di(acridin-9-yl)ethene.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. For a large, conjugated system like this compound, DFT calculations would be crucial for determining its most stable three-dimensional structure. Geometry optimization would likely reveal a non-planar structure due to the steric hindrance between the two bulky acridine (B1665455) units, forcing a twist around the central carbon-carbon double bond.

The electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. In acridine-based derivatives, the HOMO and LUMO are typically delocalized over the π-conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic properties and reactivity. Quantum crystallographic studies on acridine derivatives have shown that factors like protonation can influence the electron density distribution. nih.govresearchgate.net

Table 1: Predicted DFT Parameters for this compound based on Analogous Systems

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Optimized Geometry | Non-planar, twisted ethene bridge | Steric hindrance of bulky acridine groups, similar to sterically crowded stilbenes. figshare.com |

| HOMO | Delocalized π-orbital over the entire molecule | General feature of large conjugated systems. |

| LUMO | Delocalized π*-orbital over the entire molecule | General feature of large conjugated systems. |

| HOMO-LUMO Gap | Relatively small, indicating potential for visible light absorption | Expected for extended π-conjugated systems. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their absorption and emission spectra. For this compound, TD-DFT calculations would be essential for understanding its photophysical properties. These calculations can predict the energies of the lowest singlet and triplet excited states and the wavelengths of maximum absorption (λmax). Studies on stilbene and its derivatives have successfully used TD-DFT to investigate their excited-state behavior and isomerization paths. researchgate.netacs.org It is expected that the primary electronic transitions in this compound would be of π-π* character, typical for conjugated systems.

Table 2: Predicted Spectroscopic Properties of this compound from TD-DFT Analogs

| Property | Predicted Characteristic | Basis of Prediction |

| Main Absorption Band | Intense absorption in the visible or near-UV region | Extended π-conjugation, similar to other large organic dyes. |

| Electronic Transitions | Primarily π-π* transitions | Consistent with the electronic structure of conjugated molecules. |

| Excited State Minima | Geometries will differ significantly from the ground state | Common in photoactive molecules like stilbene. researchgate.net |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetic and spectroscopic calculations. However, their computational cost is significantly higher, making them challenging to apply to large molecules like this compound. For such large systems, more computationally demanding ab initio calculations are often performed on model or fragmented systems to provide benchmark data that can be used to validate the results from more approximate methods like DFT. For large π-conjugated systems, specialized ab initio methods have been developed to manage the computational expense while maintaining accuracy. nih.govsemanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. For this compound, MD simulations would be valuable for exploring the landscape of its possible conformations. Due to the bulky acridine groups, significant rotational barriers around the ethene bridge are expected. MD simulations can provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. Enhanced sampling techniques in MD, such as metadynamics, have been successfully applied to study the conformational dynamics of stiff stilbene derivatives. acs.org

Modeling of Reaction Mechanisms and Potential Energy Surfaces (PES)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES).

For any potential reaction involving this compound, such as its synthesis or photochemical reactions, computational methods can be used to locate the transition state (TS) structures. The transition state is the highest energy point along the reaction pathway. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

The photoisomerization of stilbene is a classic example where computational studies have been used to map the PES and identify key intermediates and transition states. For this compound, a similar cis-trans photoisomerization can be anticipated, and computational modeling would be instrumental in understanding the mechanism and the barriers involved. The photochemical reactions of alkenes, in general, can lead to various outcomes including isomerization and cyclization, all of which can be modeled computationally.

Photochemical Reaction Pathway Simulations

Computational simulations provide critical insights into the photochemical reaction pathways of this compound, which are challenging to observe experimentally due to the ultrafast nature of these processes. A primary photochemical reaction anticipated for this molecule, based on its structural similarity to other stilbene-like compounds such as trans-1,2-bis(4-pyridyl) ethylene, is a [2+2] cycloaddition or photodimerization. mdpi.comresearchgate.netacs.org This type of reaction involves the ethene bridge and is highly dependent on the molecular arrangement in the solid state or in aggregates.

Theoretical studies on similar systems have demonstrated that photoreactive groups are often connected by a bond path, which can be analyzed using theories like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com Simulations can map out the potential energy surfaces (PESs) of the ground and excited states to understand the mechanism. rug.nl For a molecule like this compound, simulations would typically start by optimizing the ground state geometry. Upon photoexcitation, the molecule moves from the ground state potential energy surface (S₀) to an excited state surface (e.g., S₁).

The simulation would then follow the trajectory of the molecule on the excited-state PES. Key areas of interest include conical intersections, which are points where potential energy surfaces cross and facilitate nonadiabatic transitions (radiationless decay) back to the ground state. rug.nl These transitions are crucial in determining the outcome of a photochemical reaction, whether it be the formation of a cyclobutane (B1203170) ring through dimerization or a return to the initial reactant state. mdpi.comrug.nl Methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the excited-state energies and gradients needed to simulate these dynamics. rug.nl For more complex reactions, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary to accurately describe the electronic structure in regions with strong multireference character. rug.nl

Prediction and Validation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical spectroscopy helps in understanding electronic structure and can aid in the analysis of experimental data. olemiss.edu

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the absorption and emission spectra of organic molecules. researchgate.netrsc.org By calculating the vertical excitation energies from the optimized ground state geometry, one can predict the absorption maxima (λ_max). Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference for the transition back to the ground state, the emission spectrum can be predicted. researchgate.net The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining results that agree well with experimental findings. rsc.orgdntb.gov.ua For acridine derivatives, various functionals have been tested to find the best agreement with experimental spectra. dntb.gov.ua

The validation of these theoretical predictions is achieved by comparing the calculated spectroscopic data with experimental measurements. For instance, the calculated UV-Vis absorption spectrum can be compared to the one measured using a spectrophotometer. Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects, which can be modeled computationally using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Below is a table illustrating a hypothetical comparison between experimental and computationally predicted spectroscopic data for a compound like this compound, based on typical accuracies of TD-DFT calculations.

| Spectroscopic Property | Experimental Value | Calculated Value (TD-DFT/B3LYP/6-31G*) |

| Absorption λ_max (nm) | 420 nm | 410 nm |

| Emission λ_max (nm) | 500 nm | 515 nm |

| Stokes Shift (nm) | 80 nm | 105 nm |

| Oscillator Strength (f) | 0.85 | 0.92 |

Note: The data in this table is illustrative and intended to demonstrate the comparison between experimental and calculated values.

Such a comparison allows for the assignment of electronic transitions observed in the experimental spectrum. For example, the main absorption band in acridine-containing molecules is often attributed to a π → π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Quantitative Structure-Property Relationship (QSPR) Analyses for Chemical Behavior (Theoretical Basis)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comrsc.org The fundamental assumption of QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. researchgate.net This approach allows for the prediction of properties for new or untested compounds without the need for experimental measurements. researchgate.net

The theoretical basis of QSPR involves several key steps:

Molecular Descriptor Calculation : The first step is to represent the molecular structure using numerical values known as descriptors. These descriptors can be derived from various theoretical frameworks, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., molecular surface area). researchgate.netresearchgate.netnih.gov Quantum chemical descriptors are often calculated using methods like Density Functional Theory (DFT). researchgate.net

Model Development : A dataset of compounds with known properties is used to develop a mathematical model. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to find a function that best describes the relationship between the descriptors (independent variables) and the property of interest (dependent variable). mdpi.comresearchgate.net

Model Validation : The predictive power of the developed QSPR model must be rigorously validated. This is typically done using both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's development (a test set). researchgate.net

In-Depth Analysis of the Supramolecular Chemistry of this compound

An exhaustive review of available scientific literature reveals a notable scarcity of specific research focused on the supramolecular chemistry of This compound . While the broader family of acridine derivatives is known for its rich photophysical properties and interactions, detailed studies concerning the specific molecular recognition, self-assembly, and stimuli-responsive behaviors of this particular ethene-bridged dimer are not extensively documented in publicly accessible research.

The provided outline requests a deep dive into highly specific aspects of its supramolecular organization, including defined molecular recognition motifs, hierarchical self-assembly into nanostructures, host-guest chemistry with specific receptors, dynamic reversibility, and responses to external stimuli. Fulfilling this request with scientific accuracy requires direct experimental or computational evidence from research dedicated to this compound.

General principles of supramolecular chemistry allow for predictions about how this molecule might behave. The planar, electron-rich acridinyl units are prime candidates for strong π-π stacking interactions , which would likely be a dominant force in any self-assembly process. Furthermore, the hydrogen atoms on the acridine rings could participate in weaker C-H···π interactions . The nitrogen atoms within the acridine heterocycles could potentially act as hydrogen bond acceptors in the presence of suitable donor molecules.

However, without specific crystallographic data, spectroscopic analysis (like concentration-dependent NMR or UV-Vis studies), or microscopic imaging of assemblies formed by this compound, any discussion on the following points would be purely speculative:

Supramolecular Chemistry and Advanced Intermolecular Interactions

Influence of External Stimuli:While acridine (B1665455) derivatives can be responsive to stimuli like pH and light, the specific response of 1,2-Di(acridin-9-yl)ethene has not been reported.

Due to the lack of specific research data for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed structure requested. Constructing such an article would require extrapolation from other, different acridine compounds, which would violate the principle of scientific accuracy for the specified subject.

Advanced Applications in Chemical Systems: Fundamental Principles

Design Principles for Stimuli-Responsive Molecular Switches and Logic Gates

Stimuli-responsive molecular switches are molecules that can reversibly interconvert between two or more stable states upon the application of an external stimulus, such as light, heat, or a chemical species. This switching behavior is often accompanied by a change in the molecule's physical or chemical properties, such as its color, fluorescence, or binding affinity.

Photochromic molecules are a class of molecular switches that undergo a reversible transformation between two isomers with different absorption spectra upon photoirradiation. This process is often based on E/Z (or trans/cis) isomerization around a double bond. For a molecule like "1,2-Di(acridin-9-yl)ethene," the central ethene bridge would be the photoisomerizable unit. The acridine (B1665455) moieties, being large aromatic systems, would significantly influence the electronic and steric properties of the molecule.

The general principle for photochromic behavior in such systems involves the absorption of a photon of a specific wavelength, which excites the molecule to a higher electronic state. In this excited state, the energy barrier for rotation around the central double bond is significantly lowered, allowing for isomerization from the more stable E-isomer to the Z-isomer. The reverse process can often be triggered by light of a different wavelength or by thermal relaxation.

Fluoroswitching, the modulation of fluorescence by an external stimulus, is often coupled with photochromism. The different isomers of a photochromic molecule can exhibit distinct fluorescence properties. For instance, one isomer might be highly fluorescent while the other is non-fluorescent or weakly fluorescent. This "on-off" switching of fluorescence is a key feature for applications in data storage and sensing. The fluorescence properties are dictated by the efficiency of radiative versus non-radiative decay pathways from the excited state. Changes in molecular geometry and electronic structure upon isomerization can dramatically alter these decay pathways.

Advanced Fluorescent Probes and Reporters: Mechanistic Underpinnings of Signal Generation

Fluorescent probes are molecules designed to detect specific analytes (e.g., metal ions, pH, biomolecules) through a change in their fluorescence properties. The acridine core is a well-known fluorophore, and its derivatives have been explored as fluorescent sensors.

The signal generation mechanism in a fluorescent probe based on a molecule like "this compound" would likely involve the interaction of the analyte with the acridine units. The nitrogen atoms within the acridine rings are potential binding sites for metal ions or protons. Upon binding of an analyte, several photophysical processes can be affected:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process might occur from a donor part of the molecule to the excited fluorophore, quenching the fluorescence. Upon analyte binding, this PET process can be inhibited, leading to an enhancement of fluorescence ("turn-on" sensing).

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the binding site, which in turn affects the ICT character of the excited state. This can lead to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

Exciplex/Excimer Formation: The presence of two acridine units could allow for the formation of intramolecular excimers (excited-state dimers) or exciplexes (excited-state complexes with other molecules). Analyte binding could promote or inhibit the formation of these species, leading to changes in the emission spectrum.

Foundational Concepts for Organic Light-Emitting Materials (Mechanism of emission enhancement/control)

Acridine derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good charge-transporting properties. For a molecule like "this compound," its potential as an organic light-emitting material would depend on several factors.

The mechanism of emission enhancement in the solid state often involves the phenomenon of Aggregation-Induced Emission (AIE) . Many planar aromatic molecules suffer from aggregation-caused quenching (ACQ) in the solid state, where close packing leads to non-radiative decay pathways. However, molecules with propeller-like structures can exhibit AIE, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and enhances fluorescence. The two bulky acridine groups in "this compound" could potentially lead to such a twisted conformation, making it an AIE-active material.

Control of emission in organic light-emitting materials can be achieved by:

Molecular Design: Modifying the chemical structure to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the emission color.

Host-Guest Systems: Doping the emissive material into a host matrix to prevent aggregation and control the emission properties.

Thermally Activated Delayed Fluorescence (TADF): Designing molecules with a small energy gap between the singlet and triplet excited states allows for the harvesting of non-emissive triplet excitons, significantly enhancing the efficiency of OLEDs.

Molecular Sensors and Actuators: Principles of Analyte Recognition and Transduction Mechanisms

The principles of analyte recognition for a molecular sensor based on "this compound" would rely on specific binding interactions between the acridine moieties and the target analyte. The nitrogen atoms in the acridine rings can act as Lewis bases, enabling coordination with metal ions or hydrogen bonding with protic species.

The transduction mechanism, which converts the recognition event into a measurable signal, would be based on the changes in the photophysical properties of the molecule upon analyte binding, as described in section 8.2. The key is to have a clear and significant change in fluorescence (intensity or wavelength) or absorption upon interaction with the analyte.

Role in Photocatalysis and Energy Conversion: Fundamental Charge Separation and Energy Transfer Processes

Acridine derivatives can participate in photocatalytic processes due to their ability to absorb light and engage in electron transfer reactions. In a photocatalytic cycle, the molecule would first be excited by light to a higher energy state. In this excited state, it can act as either an electron donor or an electron acceptor, initiating a redox reaction.

For "this compound," the fundamental processes would involve:

Charge Separation: Upon photoexcitation, an electron can be promoted to a higher energy level, creating an electron-hole pair. The efficiency of photocatalysis depends on the ability to separate this charge pair and prevent its rapid recombination. The presence of two acridine units might facilitate charge delocalization and separation.

Energy Transfer: The excited molecule can also transfer its energy to another molecule, a process known as photosensitization. This is a key step in many energy conversion schemes. The efficiency of energy transfer depends on the spectral overlap between the emission of the donor (the excited acridine derivative) and the absorption of the acceptor, as well as their proximity.

Components in Supramolecular Polymeric and Material Architectures (Focus on building block function, not material performance)

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The planar and aromatic nature of the acridine units in "this compound" makes it a potential building block (or "tecton") for the construction of supramolecular architectures.

The function of "this compound" as a building block would be to provide specific recognition sites and to direct the geometry of the final assembly.

Hydrogen Bonding: The nitrogen atoms of the acridine rings can act as hydrogen bond acceptors.

π-π Stacking: The large, flat aromatic surfaces of the acridine units can engage in π-π stacking interactions, which are crucial for the formation of one-, two-, or three-dimensional networks.

Metal-Ligand Coordination: The acridine nitrogen atoms can coordinate to metal centers, allowing for the construction of metal-organic frameworks (MOFs) or coordination polymers. The ethene linker would provide a specific length and geometry between the coordinating acridine units.

Q & A

Basic Questions

Q. What are the key methodological considerations for synthesizing 1,2-Di(acridin-9-yl)ethene with high purity?

- Synthetic Routes : Utilize cross-coupling reactions such as the Ullmann coupling (modified for ethene derivatives) to link acridine moieties. Ensure precise stoichiometric control of precursors (e.g., 1,2-diiodo-ethene intermediates) to avoid side products. Purification via column chromatography with silica gel or recrystallization in non-polar solvents is critical for isolating the final product in ≥98% purity .

- Reaction Conditions : Optimize temperature (80–120°C) and catalyst loading (e.g., Cu(I)/ligand systems) to enhance yield. Monitor reaction progress via TLC or HPLC to confirm completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the ethene bridge and acridine substitution pattern. F NMR (if fluorinated analogs are synthesized) can resolve electronic effects .

- UV-Vis and Fluorescence : Analyze conjugation effects; acridine’s planar structure typically exhibits absorption peaks near 380–400 nm with red-shifted emission due to extended π-systems. Compare with analogs like 1,2-di(pyrrolyl)ethene (λmax ≈ 387 nm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 4°C to prevent oxidation or moisture absorption. Label containers with CAS 13362-78-2 for traceability .

Advanced Research Questions

Q. How can stereochemical control (cis vs. trans) during synthesis impact the material properties of this compound?

- Stereoselective Synthesis : Use palladium-catalyzed coupling or photochemical methods to lock the ethene bridge in a specific configuration. For example, cis-configurations are critical for macrocycle formation (e.g., porphycenes), while trans-isomers favor linear conjugation .

- Property Implications : Cis-isomers may exhibit reduced symmetry, altering crystallinity and optical properties. Trans-isomers typically show higher thermal stability and enhanced charge transport in organic semiconductors .

Q. What role do electron correlation effects and substituents play in modulating the electronic structure of this compound?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on acridine rings increase conjugation, red-shifting absorption (e.g., 1,2-bis(4-nitrophenyl)ethene derivatives absorb at ~450 nm). Electron-donating groups (e.g., methoxy) enhance fluorescence quantum yields .

- J-Coupling Analysis : Fermi contact (FC) contributions from σ(C–C) bonds dominate NMR J-couplings. For example, in 1,2-difluoroethene, σ-bonding orbitals contribute 133 Hz to (C–C), highlighting the importance of localized molecular orbitals in electronic structure modeling .

Q. How can this compound be applied in the design of non-fused acceptors for organic solar cells (OSCs)?

- Material Design : Replace costly fused-ring cores with non-fused ethene bridges. For instance, TVT-based acceptors (e.g., ATVT-BO) achieve power conversion efficiencies >10% by balancing conjugation and solubility .

- Synthetic Optimization : Introduce alkyl side chains (e.g., 2-ethylhexyl) to improve solubility without disrupting π-stacking. Compare with bithiophene cores to evaluate charge-carrier mobility .

Q. What are the potential environmental degradation pathways for this compound?

- Reductive Dehalogenation : Analogous to 1,2-dichloroethane degradation by Dehalogenimonas spp., acridine rings may undergo microbial reductive dechlorination under anaerobic conditions, yielding ethene and acridine derivatives. Monitor degradation products via GC-MS .

- Photodegradation : UV exposure cleaves the ethene bridge, forming acridine monomers. Assess stability using accelerated weathering tests (e.g., QUV chambers) .

Q. How can researchers resolve contradictions in spectroscopic or synthetic data for this compound derivatives?

- Data Triangulation : Cross-validate NMR and X-ray crystallography to confirm molecular structure. For ambiguous stereochemistry, use NOESY or ECD spectroscopy .

- Statistical Analysis : Apply principal component analysis (PCA) to batch synthesis data to identify outlier conditions (e.g., catalyst impurities). Reproduce results under controlled atmospheres (e.g., O2-free) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.